REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([N+:12]([O-])=O)=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=O.[C:15](O)([C:17](F)(F)F)=O>O.CC#N>[NH2:12][C:4]1[C:3]([O:2][CH3:1])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([C:11]1[CH:10]=[C:15]([CH3:17])[CH:5]=[CH:4][CH:3]=1)=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=CC=C1OC)C(=O)C=1C=C(C=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |